C25H30FN3O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and purification to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-3-N-(2H-1,3-benzodioxol-5-ylmethyl)-5-(4-fluoro-3-methylphenyl)-1-N-(propan-2-yl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3S,5S)-3-N-(2H-1,3-benzodioxol-5-ylmethyl)-5-(4-fluoro-3-methylphenyl)-1-N-(propan-2-yl)piperidine-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3S,5S)-3-N-(2H-1,3-benzodioxol-5-ylmethyl)-5-(4-fluoro-3-methylphenyl)-1-N-(propan-2-yl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (3S,5S)-3-N-(2H-1,3-benzodioxol-5-ylmethyl)-5-(4-fluoro-3-methylphenyl)-1-N-(propan-2-yl)piperidine-1,3-dicarboxamide include:
Fentanyl: An opioid analgesic with a similar piperidine structure.
Codeine: Another opioid with a different mechanism of action but similar analgesic properties.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor with a different therapeutic application.
Uniqueness
The uniqueness of (3S,5S)-3-N-(2H-1,3-benzodioxol-5-ylmethyl)-5-(4-fluoro-3-methylphenyl)-1-N-(propan-2-yl)piperidine-1,3-dicarboxamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C25H30FN3O4 |
---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-6,7-dimethoxy-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C25H30FN3O4/c1-16(24(30)28-11-4-5-12-28)27-25(31)29-13-10-18-14-21(32-2)22(33-3)15-20(18)23(29)17-6-8-19(26)9-7-17/h6-9,14-16,23H,4-5,10-13H2,1-3H3,(H,27,31)/t16-,23?/m0/s1 |
InChI-Schlüssel |
YPHRFPNFAIAVFD-GZWBLTSWSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Kanonische SMILES |
CC(C(=O)N1CCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.